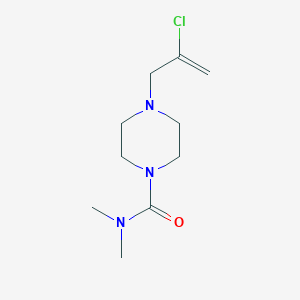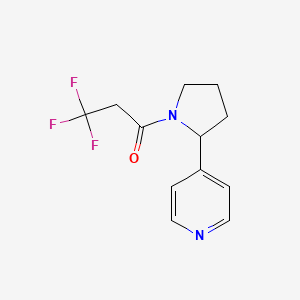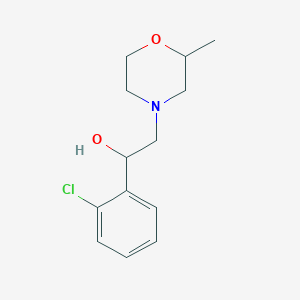![molecular formula C15H23N5 B7544539 N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells.
Mécanisme D'action
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of B cells and other immune cells. BTK plays a critical role in the development and activation of B cells, and is also involved in the activation of other immune cells such as mast cells and macrophages. By inhibiting BTK, N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine blocks the downstream signaling pathways that lead to the proliferation and activation of these cells.
Biochemical and Physiological Effects:
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine has been shown to have a number of biochemical and physiological effects in preclinical models. It inhibits the proliferation and survival of cancer cells, reduces inflammation and autoimmune responses, and modulates the activity of immune cells such as B cells, mast cells, and macrophages. It has also been shown to have an effect on the microenvironment of tumors, reducing the number of regulatory T cells and myeloid-derived suppressor cells, which can promote tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine has a number of advantages as a tool for studying the role of BTK in cancer and autoimmune diseases. It is a highly specific inhibitor of BTK, with minimal off-target effects, and has been shown to be effective in a wide range of preclinical models. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and its long-term safety and efficacy in humans is not yet known. In addition, its mechanism of action is complex and not fully understood, which can make it difficult to interpret the results of experiments using N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine.
Orientations Futures
There are a number of potential future directions for research on N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine. One area of interest is the development of combination therapies that target both BTK and other signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the development of biomarkers that can predict response to N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the safety and efficacy of N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine in clinical trials, which will provide important information on its potential use as a treatment for cancer and autoimmune diseases.
Méthodes De Synthèse
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 2,5-dimethylpyrazole with formaldehyde to form 4-formyl-2,5-dimethylpyrazole. This intermediate is then reacted with 2-[(2-pyridinyl)ethyl]amine to form 4-[(1-pyridin-2-ylethyl)amino]methyl]-2,5-dimethylpyrazole. Finally, this intermediate is reacted with N,N-dimethylformamide dimethyl acetal to form N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine.
Applications De Recherche Scientifique
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and proliferation of cancer cells as well as reducing inflammation and autoimmune responses. It has been shown to be effective in models of chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma, as well as in models of rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c1-11-13(15(19(3)4)20(5)18-11)10-17-12(2)14-8-6-7-9-16-14/h6-9,12,17H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADROYRDNZRAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNC(C)C2=CC=CC=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)


![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)

![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)